N-(2,3-Dihydrobenzofuran-6-yl)acetamide
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Overview
Description
N-(2,3-Dihydrobenzofuran-6-yl)acetamide: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound is characterized by the presence of a benzofuran ring fused with an acetamide group, making it a valuable molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzofuran-6-yl)acetamide typically involves the reaction of 2,3-dihydrobenzofuran with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydrobenzofuran-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the compound into or .
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones , amines , alcohols , and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2,3-Dihydrobenzofuran-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: Research is ongoing to explore its potential as a in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzofuran-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,3-Dihydrobenzofuran-6-yl)acetamide is unique due to its specific benzofuran ring structure fused with an acetamide group , which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
911300-52-2 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-6-yl)acetamide |
InChI |
InChI=1S/C10H11NO2/c1-7(12)11-9-3-2-8-4-5-13-10(8)6-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
InChI Key |
AVPFUAXXNMEACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
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